4-aMino-[1,1'-biphenyl]-3-carbaldehyde
Description
4-Amino-[1,1'-biphenyl]-3-carbaldehyde is a biphenyl derivative featuring an amino (-NH₂) group at the 4-position and a formyl (-CHO) group at the 3-position of the aromatic ring. This compound is of interest in organic synthesis due to its dual functional groups, enabling diverse reactivity, such as participation in Schiff base formation, coordination chemistry, and heterocyclic synthesis .
Properties
IUPAC Name |
2-amino-5-phenylbenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c14-13-7-6-11(8-12(13)9-15)10-4-2-1-3-5-10/h1-9H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYWLYBNNLYPOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)N)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Amino-[1,1'-biphenyl]-3-carbaldehyde, also known as 4-amino-biphenyl-3-carbaldehyde, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C13H11NO
- CAS Number: 66-98-8
This compound features an amino group and an aldehyde functional group, which are critical for its biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including:
- A549 (human lung carcinoma)
- BT549 (breast carcinoma)
- PC3 (prostate adenocarcinoma)
In vitro assays demonstrated that the compound can induce apoptosis in these cancer cells, with IC50 values suggesting significant potency compared to standard chemotherapeutic agents like tamoxifen .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cancer cells. The aldehyde group can form Schiff bases with amino groups on proteins, potentially altering their function and leading to cellular apoptosis. Additionally, the amino group may enhance interactions with various receptors involved in cell signaling pathways.
Study 1: Inhibition of Fatty Acid Binding Protein 4 (FABP4)
A study explored the efficacy of several biphenyl derivatives, including this compound, as inhibitors of FABP4. The compound exhibited promising inhibitory activity with an IC50 value lower than that of established ligands like arachidonic acid. This suggests potential applications in metabolic disorders and obesity management .
Study 2: Allosteric Modulation in Dopamine Receptors
Another investigation focused on the role of biphenyl derivatives in modulating dopamine receptor activity. The study found that related compounds could enhance dopamine receptor signaling without direct agonist activity. This positions this compound as a candidate for further research into treatments for neurodegenerative diseases such as Parkinson’s disease .
Comparative Analysis with Similar Compounds
When comparing this compound with other biphenyl derivatives, it is noted that structural modifications significantly influence biological activity. For instance:
Scientific Research Applications
Organic Synthesis
4-Amino-[1,1'-biphenyl]-3-carbaldehyde serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions such as:
- Condensation Reactions: It can react with other carbonyl compounds to form imines or Schiff bases.
- Coupling Reactions: Used in the synthesis of biphenyl derivatives through cross-coupling reactions.
Medicinal Chemistry
The compound has shown promise in medicinal chemistry for the development of pharmaceutical agents:
- Anticancer Activity: Studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further drug development.
- Antimicrobial Properties: Research has demonstrated significant antimicrobial activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 35 |
Materials Science
This compound is also explored for its potential use in materials science:
- Dyes and Pigments: The compound can be modified to create new colorants with specific properties.
- Polymer Chemistry: It can serve as a monomer for synthesizing new polymers with desired mechanical and thermal properties.
Case Study 1: Anticancer Activity
A study published in Oncotarget explored the anticancer properties of derivatives of this compound. The results indicated that certain derivatives were effective against melanoma cells, leading to cell cycle arrest and apoptosis. This opens avenues for further research into its mechanism of action and potential therapeutic uses in oncology .
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, various derivatives were tested against common bacterial pathogens. The results showed that modifications to the amino and aldehyde groups enhanced the antibacterial activity significantly .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Stability and Reactivity
The stability and reactivity of biphenyl carbaldehydes are highly dependent on substituents. For instance:
- 4-Hydroxy-1,1'-biphenyl-3-carbaldehyde (4a): The hydroxyl group at the 4-position enhances hydrogen-bonding interactions, improving crystallinity. However, this substituent reduces electrophilicity at the formyl group compared to the amino analog, limiting its utility in nucleophilic additions .
- 4'-Hydroxy-2',6'-dimethyl-[1,1'-biphenyl]-3-carbaldehyde : Methyl groups at the 2' and 6' positions introduce steric hindrance, which stabilizes the compound against oxidative degradation but may hinder regioselective reactions .
- 4-Amino-[1,1'-biphenyl]-3-carbonitrile: Replacing the formyl group with a nitrile (-CN) significantly alters electronic properties, increasing electron-withdrawing effects and reducing solubility in polar solvents .
Table 1: Comparative Properties of Biphenyl Derivatives
Stability in Solution
Hemiaminal stability studies on related compounds (e.g., 4-nitrobenzaldehyde derivatives) reveal that amino-substituted aldehydes form hemiaminals that decompose slowly in DMSO at room temperature, regenerating starting materials. This contrasts with hydroxyl-substituted analogs, which exhibit faster decomposition due to weaker N–O bonds compared to N–N bonds in amino derivatives .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-amino-[1,1'-biphenyl]-3-carbaldehyde?
- Answer: The compound is typically synthesized via Suzuki-Miyaura coupling for biphenyl formation, followed by formylation or functional group interconversion. For example, organomercury derivatives can be synthesized by reacting 4-amino biphenyl with mercury acetate in ethanol under reflux, followed by lithium chloride addition to yield crystalline products (77% yield) . Alternative routes include condensation reactions with aldehydes, as seen in the synthesis of pyridine derivatives using biphenyl carbaldehyde precursors . Optimization of catalysts (e.g., Pd(0) in cross-coupling reactions) and solvent systems (e.g., absolute ethanol) is critical for improving yields .
Q. How is this compound characterized using NMR spectroscopy?
- Answer: Key NMR features include the aldehyde proton signal at δ ~10 ppm (singlet) and aromatic protons in the δ 7.0–8.2 ppm range. For example, in derivatives like 4′-(tert-butyl)-[1,1′-biphenyl]-3-carbaldehyde, the aldehyde proton appears at δ 10.12 (s), while biphenyl protons show splitting patterns dependent on substituents . Comparative analysis with literature data (e.g., δ 9.97–11.10 for aldehyde protons in hydroxylated derivatives) helps confirm structural assignments .
Q. What purification techniques are effective for isolating this compound derivatives?
- Answer: Recrystallization (e.g., using hot ethanol to remove impurities) and column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) are standard methods. Low-yield reactions (e.g., 7% in pyridine dicarbonitrile synthesis) may require repeated chromatographic separation to isolate pure products .
Advanced Research Questions
Q. How can computational methods like DFT enhance understanding of this compound’s derivatives?
- Answer: Density Functional Theory (DFT) calculates molecular geometries, electronic properties, and reaction pathways. For organotellurium derivatives of 4-amino biphenyl, DFT results aligned with experimental NMR and X-ray data, validating electronic effects of substituents on aromatic systems . Such studies guide the design of derivatives with tailored redox or photophysical properties.
Q. How do structural modifications at the amino or aldehyde groups influence bioactivity?
- Answer: Introducing electron-withdrawing/donating groups (e.g., trifluoromethyl, hydroxyl) alters electronic density, affecting binding to biological targets. For instance, 4′-fluoro-4-hydroxy derivatives showed enhanced activity in coumarin synthesis, likely due to improved hydrogen-bonding interactions . In cancer immunotherapy, pyridine-3,5-dicarbonitrile derivatives of biphenyl carbaldehyde acted as A2AR negative allosteric modulators, highlighting the role of the aldehyde in scaffold diversification .
Q. What strategies address low yields in biphenyl carbaldehyde derivative synthesis?
- Answer: Low yields (e.g., 7% in pyridine dicarbonitrile synthesis) may stem from competing side reactions or steric hindrance . Mitigation strategies include:
- Catalyst optimization: Use Pd(0)/ligand systems for efficient cross-coupling .
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reactivity in formylation steps .
- Reaction monitoring: TLC or HPLC tracks intermediate formation to halt reactions at optimal points .
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during characterization?
- Answer: Discrepancies may arise from solvent effects, impurities, or tautomerism. For example, hydroxylated derivatives exhibit aldehyde proton shifts between δ 9.97–11.10 depending on hydrogen-bonding interactions . Cross-validation with high-resolution mass spectrometry (HRMS) and IR spectroscopy (e.g., aldehyde C=O stretch at ~1700 cm⁻¹) ensures accuracy .
Q. What is the role of the aldehyde group in further functionalization?
- Answer: The aldehyde enables condensation reactions (e.g., with amines to form Schiff bases) or nucleophilic additions (e.g., Grignard reactions). In pyridine synthesis, biphenyl carbaldehyde reacts with cyanoacetamide derivatives under basic conditions to form heterocyclic cores . It also serves as a precursor for fluorescent tags in MOF ligands .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
